

# Application Note: Structural Characterization of ThPur by NMR and Mass Spectrometry

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## Compound of Interest

Compound Name: ThPur

Cat. No.: B115507

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## Abstract

This application note provides a detailed protocol for the structural characterization and elucidation of **ThPur** (2,3,8,9-Tetrahydro-2-thioxo-7H-(1,3)thiazino(2,3-i)purin-5-(1H)-one), a thieno[2,3-d]pyrimidine derivative, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques are fundamental in confirming the identity, purity, and structure of synthesized compounds in drug discovery and development. The protocols outlined here are based on established methods for the analysis of similar heterocyclic compounds.<sup>[1][2][3]</sup>

## Introduction

**ThPur**, with the molecular formula C<sub>8</sub>H<sub>8</sub>N<sub>4</sub>OS<sub>2</sub>, belongs to the thieno[2,3-d]pyrimidine class of compounds.<sup>[4]</sup> This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities.<sup>[2][3]</sup> Accurate structural confirmation is a critical step following synthesis. NMR spectroscopy provides detailed information about the atomic connectivity and chemical environment of protons and carbons, while mass spectrometry determines the molecular weight and provides insights into the fragmentation patterns, further confirming the molecular structure.<sup>[5][6][7]</sup> This document serves as a practical guide for researchers, scientists, and drug development professionals involved in the synthesis and characterization of **ThPur** and related analogs.

## Materials and Methods

## Materials

- Sample: Synthesized **ThPur**, purified by flash column chromatography or recrystallization.
- NMR Solvents: Deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) or deuterated chloroform (CDCl<sub>3</sub>). The choice of solvent will depend on the solubility of the compound.
- Internal Standard (for NMR): Tetramethylsilane (TMS).
- Mass Spectrometry Solvents: HPLC-grade acetonitrile, methanol, and water with 0.1% formic acid.

## Instrumentation

- NMR Spectrometer: A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.
  - Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer, with an electrospray ionization (ESI) source.
- [8]

## Experimental Protocols

### NMR Spectroscopy

#### 1.1. Sample Preparation:

- Accurately weigh 5-10 mg of the purified **ThPur** sample.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
- Add a small amount of TMS as an internal standard (0 ppm).
- Cap the NMR tube and gently agitate to ensure complete dissolution.

#### 1.2. <sup>1</sup>H NMR Acquisition:

- Insert the NMR tube into the spectrometer.
- Tune and shim the probe to optimize the magnetic field homogeneity.
- Acquire a <sup>1</sup>H NMR spectrum using standard acquisition parameters. A spectral width of -2 to 12 ppm is typically sufficient.

- Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
- Phase the spectrum and reference the TMS peak to 0.00 ppm.
- Integrate all peaks and record the chemical shifts ( $\delta$ ) in ppm, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hz, and integration values.

### 1.3. $^{13}\text{C}$ NMR Acquisition:

- Using the same sample, acquire a  $^{13}\text{C}$  NMR spectrum. A proton-decoupled sequence is standard.
- A spectral width of 0 to 200 ppm is generally appropriate for this class of compounds.
- A longer acquisition time or a higher number of scans will be necessary due to the lower natural abundance and sensitivity of the  $^{13}\text{C}$  nucleus.
- Process the data similarly to the  $^1\text{H}$  NMR spectrum and reference the solvent peak to its known chemical shift (e.g., DMSO- $d_6$  at 39.52 ppm).
- Record the chemical shifts of all unique carbon signals.

### 1.4. 2D NMR (Optional but Recommended):

- To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed. These experiments help establish proton-proton and proton-carbon correlations, providing unambiguous assignments of all signals.

## Mass Spectrometry

### 2.1. Sample Preparation:

- Prepare a stock solution of **ThPur** in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
- Dilute the stock solution to a final concentration of 1-10  $\mu\text{g/mL}$  using a mixture of acetonitrile and water (typically 50:50) containing 0.1% formic acid to promote ionization.

### 2.2. High-Resolution Mass Spectrometry (HRMS) Acquisition:

- Set up the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Infuse the sample solution directly into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ .

- Acquire the mass spectrum over a mass-to-charge ( $m/z$ ) range that includes the expected molecular ion (e.g.,  $m/z$  100-500).
- Optimize the source parameters (e.g., capillary voltage, cone voltage, source temperature) to obtain a stable and strong signal for the protonated molecule  $[M+H]^+$ .
- The accurate mass of the  $[M+H]^+$  ion should be determined and compared to the calculated theoretical mass.

### 2.3. Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis:

- Perform a product ion scan on the precursor ion ( $[M+H]^+$ ).
- Select the  $[M+H]^+$  ion in the first mass analyzer (MS1).
- Induce fragmentation of the selected ion using collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).<sup>[9]</sup>
- Analyze the resulting fragment ions in the second mass analyzer (MS2).
- Record the  $m/z$  values of the major fragment ions to aid in structural elucidation.

## Data Presentation

### Expected NMR Data

The following table summarizes the hypothetical but representative  $^1H$  and  $^{13}C$  NMR data for **ThPur**, based on the analysis of structurally similar thieno[2,3-d]pyrimidine derivatives.<sup>[1][2][3]</sup> The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Hypothetical NMR Data for **ThPur** in DMSO- $d_6$

Assignment	<sup>1</sup> H NMR (400 MHz, DMSO-d <sub>6</sub> )	<sup>13</sup> C NMR (100 MHz, DMSO-d <sub>6</sub> )
δ (ppm), multiplicity, J (Hz), Integration	δ (ppm)	
H-1	3.25 (t, J = 6.0 Hz, 2H)	25.5
H-2	2.10 (m, 2H)	22.0
H-3	3.50 (t, J = 6.4 Hz, 2H)	45.0
H-7	4.20 (s, 2H)	48.0
N-H	12.5 (br s, 1H)	-
N-H	11.8 (br s, 1H)	-
C-4a	-	115.0
C-5	-	165.0 (C=O)
C-5a	-	158.0
C-9a	-	150.0
C=S	-	180.0 (C=S)

## Expected Mass Spectrometry Data

Table 2: High-Resolution Mass Spectrometry Data for **ThPur**

Parameter	Value
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>4</sub> O <sub>2</sub> S
Calculated Exact Mass ([M+H] <sup>+</sup> )	241.0216
Observed Exact Mass ([M+H] <sup>+</sup> )	241.0218
Mass Error	< 5 ppm

Table 3: Major Hypothetical MS/MS Fragmentation of **ThPur** ([M+H]<sup>+</sup> at m/z 241.0)

Observed m/z	Proposed Fragment Structure / Neutral Loss
213.0	$[M+H - CO]^+$
181.0	$[M+H - C_2H_4S]^+$
154.0	$[M+H - C_3H_5NS]^+$

## Visualizations

## Experimental Workflow

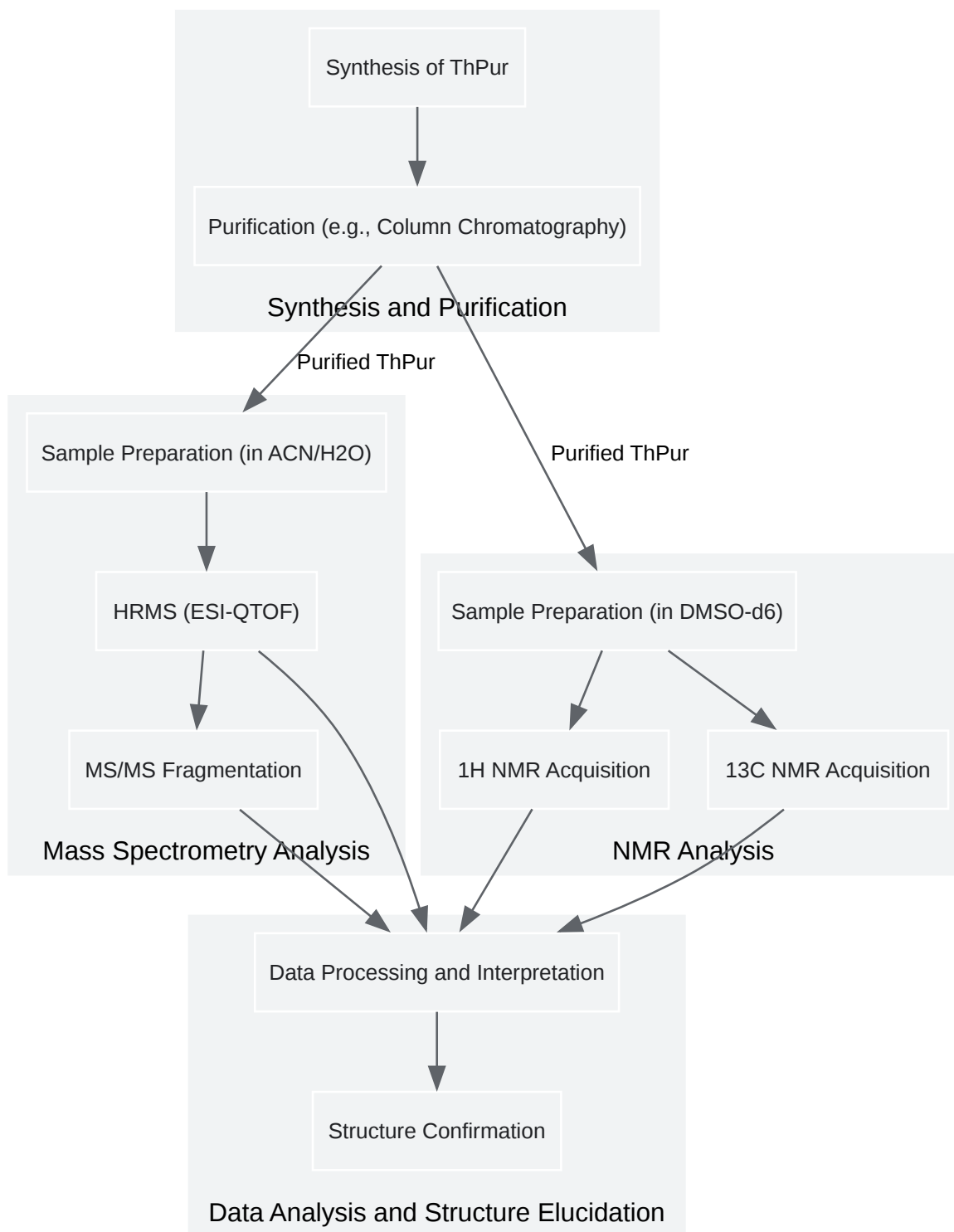


Figure 1. Experimental workflow for the characterization of ThPur.

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Caption: Figure 1. Experimental workflow for the characterization of **ThPur**.

## Proposed Fragmentation Pathway

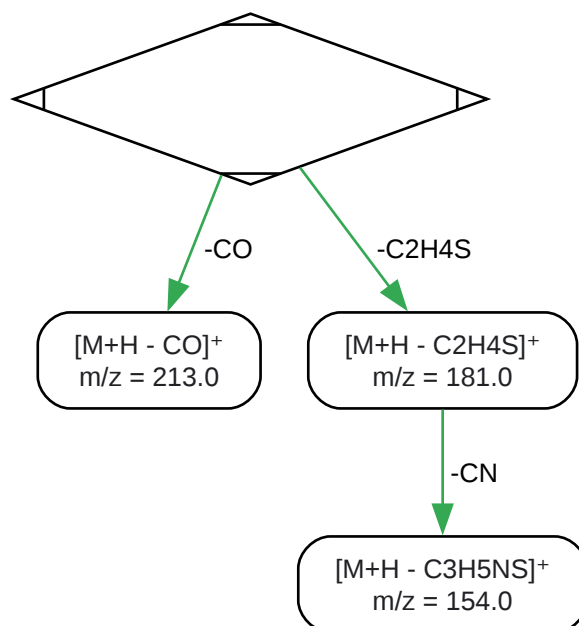


Figure 2. Proposed MS/MS fragmentation pathway for ThPur.

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